molecular formula C5H3Cl2NO B1373565 4,6-Dichloropyridin-3-ol CAS No. 1196157-47-7

4,6-Dichloropyridin-3-ol

Cat. No. B1373565
CAS RN: 1196157-47-7
M. Wt: 163.99 g/mol
InChI Key: GJPWOBLZTKMZFN-UHFFFAOYSA-N
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Description

4,6-Dichloropyridin-3-ol is a chemical compound with the molecular formula C5H3Cl2NO . It is a derivative of pyridine and contains two chlorine atoms and a hydroxyl group . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .


Synthesis Analysis

The synthesis of 4,6-dichloropyridin-3-ol involves several steps. One method involves the use of 4,6-dihydroxypyrimidine as a midbody . The synthesis method mainly comprises adding sodium methylate, dimethyl malonate, and formamide into a reaction kettle, fully stirring, then increasing the system temperature, performing heat preservation reaction to remove byproducts, slowly adding sodium methylate drop by drop again, keeping the temperature for half an hour after completion of adding, and performing desolventizing .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloropyridin-3-ol consists of a pyridine ring with two chlorine atoms and one hydroxyl group attached . The molecular weight of this compound is 163.99 g/mol .


Chemical Reactions Analysis

4,6-Dichloropyridin-3-ol is a synthetic fine chemical useful in the synthesis of pharmaceuticals and fine organic chemicals . It is used in various chemical reactions, including Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles .


Physical And Chemical Properties Analysis

4,6-Dichloropyridin-3-ol has a boiling point of 336.7±37.0 °C and a density of 1.561±0.06 g/cm3 . It is stored in an inert atmosphere at room temperature . The pKa value is predicted to be 6.11±0.10 .

Safety and Hazards

4,6-Dichloropyridin-3-ol is classified as a hazardous substance. It is labeled with the GHS07 symbol, and the hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

Future Directions

4,6-Dichloropyridin-3-ol continues to be a subject of extensive scientific research due to its unique physical, chemical, and biological properties. It is a useful building block in the production of specialized chemical products . Future research may explore its potential biological and pharmacological activities .

properties

IUPAC Name

4,6-dichloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWOBLZTKMZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677442
Record name 4,6-Dichloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196157-47-7
Record name 4,6-Dichloro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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